3-Methoxy-4-(o-tolyloxy)benzonitrile
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Overview
Description
3-Methoxy-4-(o-tolyloxy)benzonitrile is an organic compound with the molecular formula C15H13NO2 It is a derivative of benzonitrile, characterized by the presence of methoxy and o-tolyloxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-(o-tolyloxy)benzonitrile typically involves the reaction of 3-methoxybenzonitrile with o-tolyl alcohol in the presence of a suitable catalyst. One common method includes the use of a base such as potassium carbonate (K2CO3) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB) in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures, usually around 100-120°C, for several hours to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can also be explored to enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(o-tolyloxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or o-tolyloxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
3-Methoxy-4-(o-tolyloxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-4-(o-tolyloxy)benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it has been studied for its ability to displace [3H]dihydrotestosterone (DHT) from the androgen receptor, indicating its potential as an androgen receptor antagonist. This interaction can modulate the activity of the receptor and influence cellular processes regulated by androgens .
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzonitrile: Lacks the o-tolyloxy group, making it less complex.
4-(Alkylthio)benzonitrile: Contains an alkylthio group instead of the o-tolyloxy group.
4-(Arylthio)benzonitrile: Contains an arylthio group instead of the o-tolyloxy group.
Uniqueness
3-Methoxy-4-(o-tolyloxy)benzonitrile is unique due to the presence of both methoxy and o-tolyloxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C15H13NO2 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
3-methoxy-4-(2-methylphenoxy)benzonitrile |
InChI |
InChI=1S/C15H13NO2/c1-11-5-3-4-6-13(11)18-14-8-7-12(10-16)9-15(14)17-2/h3-9H,1-2H3 |
InChI Key |
VDMHQBDHJWOOTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=C(C=C2)C#N)OC |
Origin of Product |
United States |
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